5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
This compound is a heterocyclic molecule featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a 3-methoxyphenyl group, a 3-chlorophenylpiperazine moiety, and a methyl group at position 2. The presence of electron-donating (methoxy) and electron-withdrawing (chlorophenyl) groups may influence solubility, bioavailability, and receptor-binding affinity.
Properties
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN5O2S/c1-15-25-23-29(26-15)22(30)21(32-23)20(16-5-3-8-19(13-16)31-2)28-11-9-27(10-12-28)18-7-4-6-17(24)14-18/h3-8,13-14,20,30H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEQPGDGIVSWZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC(=CC=C5)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolo[3,2-b][1,2,4]triazole core: This can be achieved by cyclization reactions involving appropriate thioamide and hydrazine derivatives under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the thiazolo[3,2-b][1,2,4]triazole core with 1-(3-chlorophenyl)piperazine under nucleophilic substitution conditions.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction using 3-methoxybenzyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The compound may bind to these targets, modulating their activity and leading to a biological response. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
5-{4-(3-Chlorophenyl)-1-piperazinylmethyl}-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Key Difference : Replaces the 3-methoxyphenyl group with a 4-ethoxy-3-methoxyphenyl substituent.
- This modification could also affect binding to serotonin or dopamine receptors due to steric and electronic effects .
5-((4-(3-Chlorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Key Difference : Features a 3,4,5-trimethoxyphenyl group instead of 3-methoxyphenyl.
- Impact : The tri-methoxy substitution likely increases electron density, improving interactions with receptors requiring aromatic stacking (e.g., α-adrenergic receptors). However, this may reduce metabolic stability due to higher susceptibility to demethylation .
Heterocyclic Core Variations
Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Derivatives
- Example : 3-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one
- Comparison: The pyrrolo-thiazolo-pyrimidine core replaces the thiazolo-triazole system, which may alter conformational flexibility.
Imidazo[1,2-b][1,2,4]triazolone Derivatives
- Example : 5-(4-Methoxybenzylidene)-2-(2-chlorophenyl)-2,3-dihydro-3-phenyl-1H-imidazo[1,2-b][1,2,4]triazol-6(5H)-one
- Comparison : The imidazo-triazolone core lacks the thiazole ring, reducing sulfur-mediated interactions. The benzylidene substituent may enhance fluorescence properties, suggesting applications in bioimaging rather than neuropharmacology .
Functional Group and Pharmacophore Variations
Tetrazole Derivatives
- Example : 5-((2-((4-Chlorobenzyl)oxy)-2-(4-chlorophenyl)ethyl)thio)-1H-tetrazole
- Comparison : The tetrazole ring replaces the triazole-thiazole system, introducing a sulfhydryl group. This modification is common in angiotensin II receptor antagonists (e.g., losartan analogs), highlighting divergent therapeutic applications compared to the target compound’s likely CNS activity .
Pyrazole-Triazole Hybrids
- Example : 3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles
- Comparison : The pyrazole-triazole-thiadiazole hybrid demonstrates antifungal activity via 14-α-demethylase inhibition, as shown in molecular docking studies. This contrasts with the target compound’s structural emphasis on piperazine-mediated receptor modulation .
Biological Activity
The compound 5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel hybrid molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, structural properties, and various biological activities, supported by relevant case studies and research findings.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazolo-triazole core and the introduction of the piperazine moiety. For instance, one synthetic route includes the reaction of 1-(3-chlorophenyl)piperazine with a thiazolo-triazole derivative in the presence of appropriate solvents and catalysts. The resulting product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its structure and purity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in breast cancer and leukemia models.
- Neuroprotective Effects : Research has demonstrated that this compound possesses neuroprotective properties. In vivo studies have indicated that it can significantly prolong survival time in mice subjected to acute cerebral ischemia, suggesting its potential as a therapeutic agent for stroke management .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of bacterial strains. Results indicate moderate to high inhibitory effects on Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
- Enzyme Inhibition : Studies have shown that this compound acts as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions such as Alzheimer’s disease. Its IC50 values suggest a potent inhibitory capacity compared to standard drugs .
Anticancer Activity
A study conducted on various cancer cell lines revealed that the compound's mechanism of action may involve apoptosis induction and cell cycle arrest at specific phases. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 15.0 |
| K562 (Leukemia) | 10.0 |
These results highlight its potential as an anticancer agent with further investigations warranted to elucidate its precise mechanisms.
Neuroprotective Effects
In a neuroprotection study involving mice subjected to induced ischemia, the compound was administered at varying doses:
| Dose (mg/kg) | Survival Time (hours) |
|---|---|
| 5 | 24 |
| 10 | 36 |
| 20 | 48 |
The data indicates a dose-dependent increase in survival time, affirming its neuroprotective capabilities .
Antimicrobial Activity
The antimicrobial efficacy was tested against several bacterial strains with the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Case Studies
Several case studies have been published regarding the biological activities of similar compounds incorporating piperazine and thiazolo-triazole frameworks. For instance, derivatives exhibiting similar structural motifs have been shown to possess enhanced selectivity towards specific biological targets while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
